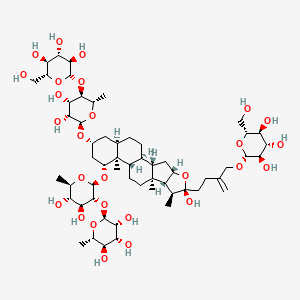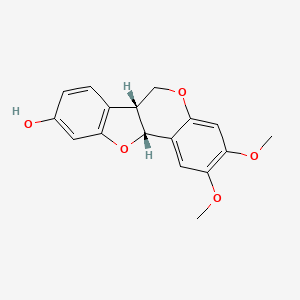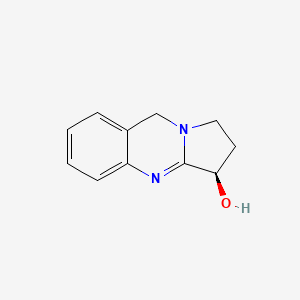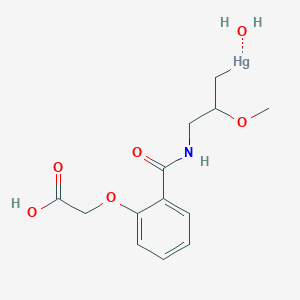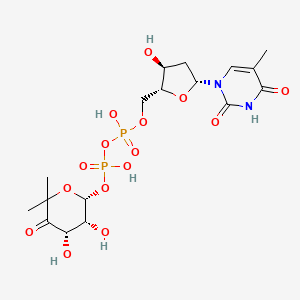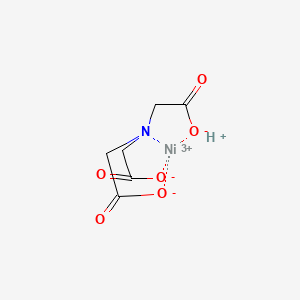
Nickel nitrilotriacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel nitrilotriacetic acid is a coordination compound formed by the chelation of nickel ions with nitrilotriacetic acid. This compound is widely used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel nitrilotriacetic acid is typically synthesized by reacting nickel salts, such as nickel chloride or nickel sulfate, with nitrilotriacetic acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete chelation of nickel ions by nitrilotriacetic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale mixing of nickel salts with nitrilotriacetic acid in reactors. The reaction mixture is then filtered and purified to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Nickel nitrilotriacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxide and other by-products.
Reduction: this compound can be reduced to form nickel metal and nitrilotriacetic acid.
Substitution: The compound can undergo substitution reactions where the nickel ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Metal salts like copper sulfate and zinc chloride are used for substitution reactions.
Major Products Formed:
Oxidation: Nickel oxide and nitrilotriacetic acid derivatives.
Reduction: Nickel metal and nitrilotriacetic acid.
Substitution: Complexes of nitrilotriacetic acid with other metal ions.
Scientific Research Applications
Nickel nitrilotriacetic acid is extensively used in scientific research due to its ability to form stable complexes with metal ions. Some of its applications include:
Chemistry: Used in complexometric titrations and as a chelating agent in various chemical reactions.
Biology: Employed in the purification of histidine-tagged proteins through affinity chromatography.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in water treatment processes to remove heavy metals and in the production of detergents and cleaning agents.
Mechanism of Action
Nickel nitrilotriacetic acid is similar to other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and iminodiacetic acid. it has unique properties that make it suitable for specific applications:
Ethylenediaminetetraacetic acid: While both compounds are used as chelating agents, this compound has a higher affinity for nickel ions, making it more effective in certain applications.
Iminodiacetic acid: this compound forms more stable complexes with metal ions compared to iminodiacetic acid, providing better performance in metal ion removal and protein purification.
Comparison with Similar Compounds
- Ethylenediaminetetraacetic acid
- Iminodiacetic acid
- Ethylenediaminedisuccinic acid
Properties
CAS No. |
34831-03-3 |
|---|---|
Molecular Formula |
C6H7NNiO6 |
Molecular Weight |
247.82 g/mol |
IUPAC Name |
2-[carboxylatomethyl(carboxymethyl)amino]acetate;nickel(2+) |
InChI |
InChI=1S/C6H9NO6.Ni/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI Key |
ADHAUWMNDHMUMH-UHFFFAOYSA-L |
SMILES |
[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ni+3] |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Ni+2] |
Key on ui other cas no. |
34831-03-3 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
Ni(2+)-nitrilotriacetate Ni(2+)-NTA nickel nitrilotriacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


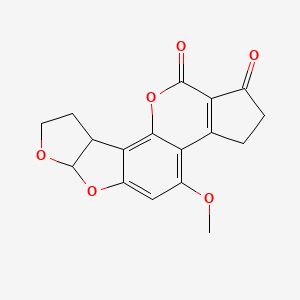
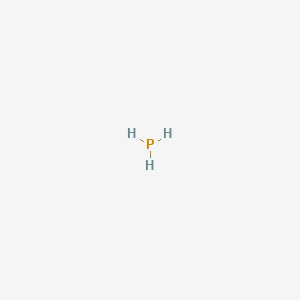

![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1218223.png)
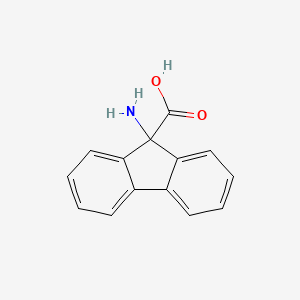

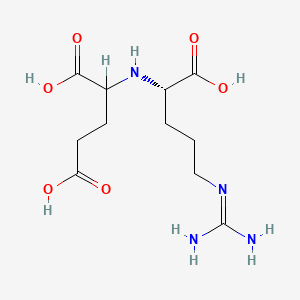

![(1S,5R,8R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1218229.png)
